![molecular formula C9H18ClNO B1381320 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1657033-36-7](/img/structure/B1381320.png)

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Übersicht

Beschreibung

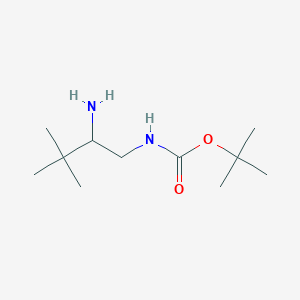

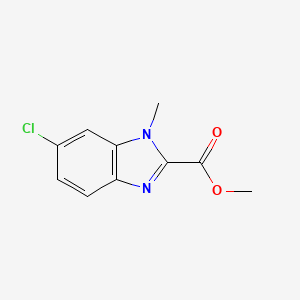

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C10H18ClNO . It belongs to the class of spirocyclic secondary amines. It is known for its diverse range of biological and pharmacological activities.

Synthesis Analysis

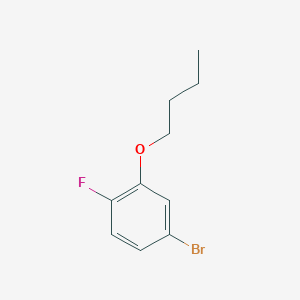

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The InChI code for 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is 1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H . The molecular weight of the compound is 191.7 .Physical And Chemical Properties Analysis

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

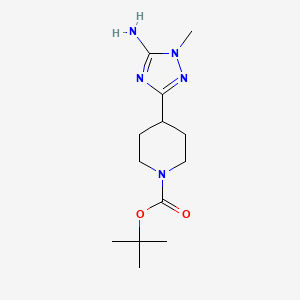

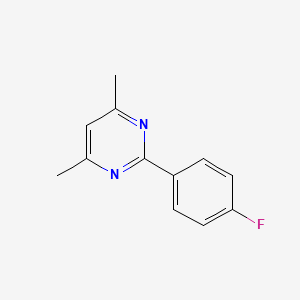

Synthesis Approaches : The synthesis of 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and other related spiroaminals is of significant interest due to their core presence in natural or synthetic products with notable biological activities. Different strategies for synthesizing these compounds highlight their potential applications in chemical synthesis and drug discovery (Sinibaldi & Canet, 2008).

Crystal Structure Analysis : A detailed study on the crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provided insights into its chiral nature and conformation, emphasizing the importance of structural analysis in understanding compound properties and guiding further applications (W. Wen, 2002).

Potential Biological Activities and Applications

Antiviral Activity : Research on 1-thia-4-azaspiro[4.5]decane derivatives has identified compounds with promising activity against human coronavirus, showcasing the potential of these spirocyclic compounds in antiviral drug development. The identification of these compounds expands the scope of spirocyclic scaffolds in medicinal chemistry (Çağla Begüm Apaydın et al., 2019).

Enantioselective Microbial Reduction : The enantioselective microbial reduction of a related spirocyclic dione to its hydroxy diones illustrates the versatility of microbial processes in producing enantiomerically pure compounds, which is crucial for drug development and other applications (Ramesh N. Patel et al., 2005).

Anticancer Activity : The synthesis and evaluation of new 1-thia-4-azaspiro[4.5]decane derivatives for their anticancer activity demonstrate the potential of these compounds in therapeutic applications. The identification of compounds with moderate to high inhibitory activities against various cancer cell lines underlines the importance of continuing research in this area (E. M. Flefel et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The compound is promising for the production of important biologically active compounds . It is used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Eigenschaften

IUPAC Name |

3-methyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-11-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPHSPNZKSFQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCNCC2)CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)